2-phenylpyridin-3-amine Hydrochloride

Übersicht

Beschreibung

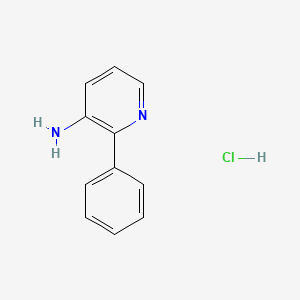

2-phenylpyridin-3-amine Hydrochloride is a chemical compound with the molecular formula C11H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylpyridin-3-amine Hydrochloride typically involves the reaction of 2-phenylpyridine with ammonia or an amine source under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, where 2-phenylpyridine is reacted with an amine source in the presence of a palladium catalyst . Another method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenylpyridin-3-amine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: It can undergo substitution reactions, particularly in the presence of halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halides, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that derivatives of 2-phenylpyridin-3-amine exhibit significant activity against various cancer cell lines. For instance, compounds with modifications at the pyridine ring have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. A study demonstrated that specific derivatives could effectively inhibit FGFR signaling pathways, showcasing their potential as anticancer agents .

1.2 Neuroprotective Effects

Some derivatives of 2-phenylpyridin-3-amine have shown promise in neuroprotection. They have been studied for their ability to modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases. This application is particularly relevant in developing treatments for conditions like Alzheimer's disease and Parkinson's disease.

1.3 Sphingosine Kinase Inhibition

The compound has also been explored as a potential inhibitor of sphingosine kinase, an enzyme involved in sphingolipid metabolism linked to cancer progression and inflammation. Studies have highlighted the efficacy of certain derivatives in inhibiting sphingosine kinase activity, suggesting a role in therapeutic strategies against cancer and inflammatory diseases .

Materials Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

2-Phenylpyridin-3-amine hydrochloride and its derivatives are being investigated as ligands in the formation of metal complexes for use in organic light-emitting diodes. The fluorescence properties of these compounds make them suitable candidates for enhancing the efficiency of OLEDs. Research has shown that metal complexes formed with 2-phenylpyridine can exhibit tunable photophysical properties, which are crucial for developing advanced optoelectronic devices .

2.2 Photovoltaic Applications

The compound's ability to form stable complexes with metals such as iridium has led to its exploration in photovoltaic applications. These complexes can potentially improve the performance of solar cells by enhancing light absorption and energy conversion efficiency.

Cosmetic Formulations

3.1 Skin Care Products

In the cosmetic industry, 2-phenylpyridin-3-amine is being utilized for its potential skin benefits. Its incorporation into formulations aims to enhance skin hydration and provide anti-aging effects due to its antioxidant properties. Recent studies have focused on developing topical formulations that leverage its chemical properties to improve skin texture and appearance .

3.2 Stability and Efficacy Testing

Cosmetic formulations containing this compound undergo rigorous testing to ensure safety and efficacy before market release. Studies have emphasized the importance of evaluating the bioavailability of active ingredients in topical products, which is crucial for determining their effectiveness on skin layers .

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound A | FGFR1 | 7 | Inhibition of cell proliferation |

| Compound B | FGFR2 | 9 | Induction of apoptosis |

| Compound C | SphK1 | 50 | Anti-inflammatory effects |

Table 2: Fluorescent Properties of Metal Complexes

| Complex Type | Emission Wavelength (nm) | Quantum Yield |

|---|---|---|

| Iridium Complex with 2-Phenylpyridine | 480 | 0.44 |

| Platinum Complex with Fluorinated Ligand | 500 | 0.34 |

Wirkmechanismus

The mechanism of action of 2-phenylpyridin-3-amine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

2-phenylpyridin-3-amine Hydrochloride can be compared with other similar compounds, such as:

2-phenylpyridine: A precursor in the synthesis of this compound.

Pyridin-3-amine: Another derivative of pyridine with different functional groups.

Thienopyridine derivatives: Compounds with similar structures but containing a thiophene ring instead of a benzene ring.

Biologische Aktivität

2-Phenylpyridin-3-amine hydrochloride, a compound with diverse biological activities, has gained attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenyl group and an amine functional group. This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. The mechanism of action likely involves the inhibition of key enzymes or receptors involved in microbial proliferation. For instance, studies suggest that it may bind to specific enzymes, disrupting metabolic pathways essential for microbial survival.

Anticancer Activity

The compound has also demonstrated promising anticancer activity. In vitro studies have reported cytotoxic effects against several cancer cell lines, including breast (MCF-7), ovarian (A2780), and colon (HCT116) cancers. The IC50 values for these activities range significantly, indicating varying potency depending on the cellular context. For example, one study identified an IC50 value as low as 1.18 µM for certain derivatives in ovarian cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial and cancer cell metabolism.

- Receptor Binding : It can act as a ligand for various receptors, modulating their activity and influencing cellular responses.

- Cell Cycle Interference : Some studies suggest that it disrupts the cell cycle in cancer cells, leading to apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the phenyl or pyridine rings can enhance biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Increased potency against fungi |

| Meta position | Variable effects on cytotoxicity |

| Ortho position | Reduced binding affinity |

For instance, compounds with electronegative substituents at the para position have shown improved antifungal activity due to enhanced lipophilicity and better interaction with target sites .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various derivatives of this compound against NIH/3T3 cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, showcasing their potential as effective anticancer agents .

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was assessed against Candida albicans and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like ketoconazole, suggesting its viability as a therapeutic alternative.

Eigenschaften

IUPAC Name |

2-phenylpyridin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.ClH/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9;/h1-8H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUPIONDVKXCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376447 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219121-62-7 | |

| Record name | 2-phenylpyridin-3-amine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 219121-62-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.